molecular formula C16H21NO2 B7571365 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone

Katalognummer B7571365
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: ZOYSSPOOXDABFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone, also known as DMCM, is a compound that belongs to the class of benzodiazepines. DMCM has been widely studied for its potential therapeutic applications, particularly for its anxiolytic and sedative effects.

Wirkmechanismus

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone increases the inhibitory tone in the brain, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It has been shown to decrease anxiety and increase sedation in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has also been shown to decrease seizure activity in animal models of epilepsy. Additionally, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to decrease the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.

Vorteile Und Einschränkungen Für Laborexperimente

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone is also relatively easy to synthesize and is readily available. However, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its therapeutic potential. Additionally, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to produce tolerance and dependence in animal models, which may limit its usefulness as a long-term therapy.

Zukünftige Richtungen

There are several areas of future research for 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of more potent and selective GABA-A receptor modulators. Another area of interest is the potential use of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone in the treatment of anxiety disorders and other psychiatric conditions. Additionally, there is interest in exploring the potential use of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone in combination with other drugs, such as antidepressants and antipsychotics, to enhance their therapeutic effects. Finally, there is a need for further research to better understand the long-term effects of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone use and its potential for tolerance and dependence.
Conclusion:
3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone is a compound that has been extensively studied for its potential therapeutic applications. It acts as a positive allosteric modulator of the GABA-A receptor, leading to its anxiolytic and sedative effects. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, but also has limitations that may limit its therapeutic potential. There are several areas of future research for 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone, including the development of more potent and selective GABA-A receptor modulators and the exploration of its potential use in combination with other drugs.

Synthesemethoden

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylpiperidine with 3-acetyl-4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone.

Wissenschaftliche Forschungsanwendungen

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.

Eigenschaften

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-6-4-5-9-17(12)16(18)14-10-13-7-2-3-8-15(13)19-11-14/h2-3,7-8,12,14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYSSPOOXDABFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.